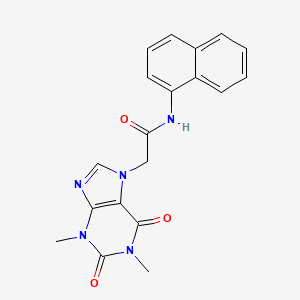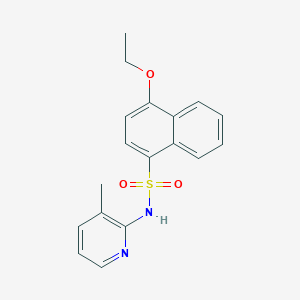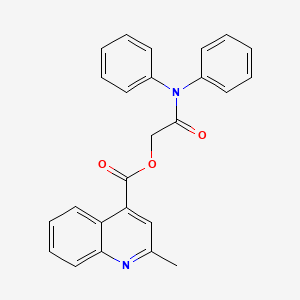
N,N'-(sulfonyldi-3,1-phenylene)di(2-furamide)
Descripción general
Descripción
N,N'-(sulfonyldi-3,1-phenylene)di(2-furamide), commonly known as SPDF, is a chemical compound that has gained significant interest in the scientific community due to its unique properties. It is a potent inhibitor of protein-protein interactions, making it a valuable tool for studying various biological processes.
Mecanismo De Acción
SPDF acts as a competitive inhibitor of protein-protein interactions by binding to the interface between two interacting proteins. This prevents the proteins from binding to each other, thereby disrupting the biological process they are involved in. The specific mechanism of action of SPDF varies depending on the protein-protein interaction being targeted.
Biochemical and Physiological Effects:
SPDF has been shown to have a range of biochemical and physiological effects, depending on the specific protein-protein interaction being targeted. It has been used to inhibit the interaction between the transcription factors NF-kB and p65, which play a critical role in regulating the immune response. Inhibition of this interaction has been shown to reduce inflammation and improve outcomes in animal models of inflammatory diseases. SPDF has also been used to inhibit the interaction between the oncoprotein MDM2 and the tumor suppressor protein p53, which has potential applications in cancer therapy.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using SPDF in lab experiments is its high potency and specificity. It is also relatively easy to synthesize and purify, making it a cost-effective tool for studying protein-protein interactions. However, there are also some limitations to its use. SPDF may not be effective against all protein-protein interactions, and its mechanism of action may not be fully understood for some interactions. Additionally, its high potency may make it difficult to use in vivo, as it could potentially disrupt normal biological processes.
Direcciones Futuras
There are several potential future directions for research involving SPDF. One area of interest is the development of new therapeutic agents based on SPDF. This could involve using SPDF as a starting point for designing new molecules that target specific protein-protein interactions. Another area of interest is the use of SPDF in combination with other drugs or therapies to enhance their effectiveness. Finally, there is also potential for using SPDF as a tool for studying protein-protein interactions in more complex biological systems, such as whole organisms or tissues.
Aplicaciones Científicas De Investigación
SPDF has been extensively used in various scientific research applications, including drug discovery, proteomics, and biophysics. Its ability to inhibit protein-protein interactions has been particularly useful in identifying potential drug targets and developing new therapeutic agents. It has also been used to study the structure and function of proteins, as well as their interactions with other molecules.
Propiedades
IUPAC Name |
N-[3-[3-(furan-2-carbonylamino)phenyl]sulfonylphenyl]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16N2O6S/c25-21(19-9-3-11-29-19)23-15-5-1-7-17(13-15)31(27,28)18-8-2-6-16(14-18)24-22(26)20-10-4-12-30-20/h1-14H,(H,23,25)(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGCMZLAYLRWTEM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)S(=O)(=O)C2=CC=CC(=C2)NC(=O)C3=CC=CO3)NC(=O)C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16N2O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 7064557 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-[(5-benzyl-4-ethyl-4H-1,2,4-triazol-3-yl)thio]-N-(2-bromo-4-methylphenyl)acetamide](/img/structure/B3443884.png)

![4-ethyl-N-[4-hydroxy-3-(2-hydroxy-1-naphthyl)phenyl]benzenesulfonamide](/img/structure/B3443897.png)
![4-fluoro-N-(9-oxo-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide](/img/structure/B3443904.png)
![1-ethyl-N-methyl-2-oxo-N-phenyl-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B3443913.png)

![dimethyl 4-(1,3-benzodioxol-5-yl)-1-[3-(trifluoromethyl)phenyl]-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B3443924.png)
![3-{[(4-chlorophenyl)sulfonyl]amino}-N-1,3-thiazol-2-ylbenzamide](/img/structure/B3443931.png)
![2-[(5-benzyl-4-hydroxy-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-(2-methoxyphenyl)acetamide](/img/structure/B3443950.png)
![N-1-naphthyl-2-[(1-phenyl-1H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B3443957.png)
![2-[(3-acetylphenyl)amino]-2-oxoethyl 2-methyl-4-quinolinecarboxylate](/img/structure/B3443968.png)

![5-benzyl-6-hydroxy-2-{[2-oxo-2-(1-piperidinyl)ethyl]thio}-4(3H)-pyrimidinone](/img/structure/B3443977.png)